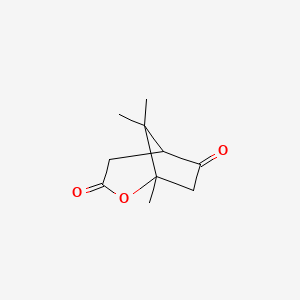
5-Oxo-1,2-campholide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-1,2-campholide is a bridged compound that is 1,2-campholide substituted at position 5 by an oxo group. It is a ketolactone and a bridged compound. It derives from a 1,2-campholide.
Aplicaciones Científicas De Investigación
Enzyme Substrate in Biotransformation
5-Oxo-1,2-campholide serves as a substrate for various enzymatic reactions. Studies have demonstrated its role in the metabolic pathways of bacteria such as Pseudomonas putida, where it is involved in the degradation of camphor. The enzyme 2,5-diketocamphane monooxygenase catalyzes the conversion of 2,5-diketocamphane to this compound, highlighting its importance in bioremediation processes .
Potential Anti-inflammatory Agent
Research indicates that derivatives of camphor, including this compound, exhibit anti-inflammatory properties. This is particularly relevant in pharmacology where compounds that can modulate inflammatory responses are sought after for therapeutic applications . The cyclopentenone structure present in this compound contributes to its biological activity by potentially inhibiting pro-inflammatory cytokines.
Biopolymer Production
This compound has been explored as a monomer for the synthesis of biopolymers. A study demonstrated that when copolymerized with succinic dimethyl ester, it produced a terpene-based biopolymer with desirable thermal properties (glass transition temperature around 70 °C) and molecular weight ranging from 2000 to 4000 g/mol . This application is significant for developing sustainable materials that can replace petroleum-based plastics.
Case Studies
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1,8,8-trimethyl-2-oxabicyclo[3.2.1]octane-3,6-dione |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-4-8(12)13-10(9,3)5-7(6)11/h6H,4-5H2,1-3H3 |
Clave InChI |
UDJVKSCOEHSXBZ-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(=O)OC1(CC2=O)C)C |
SMILES canónico |
CC1(C2CC(=O)OC1(CC2=O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















